Zuclopenthixol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.60e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

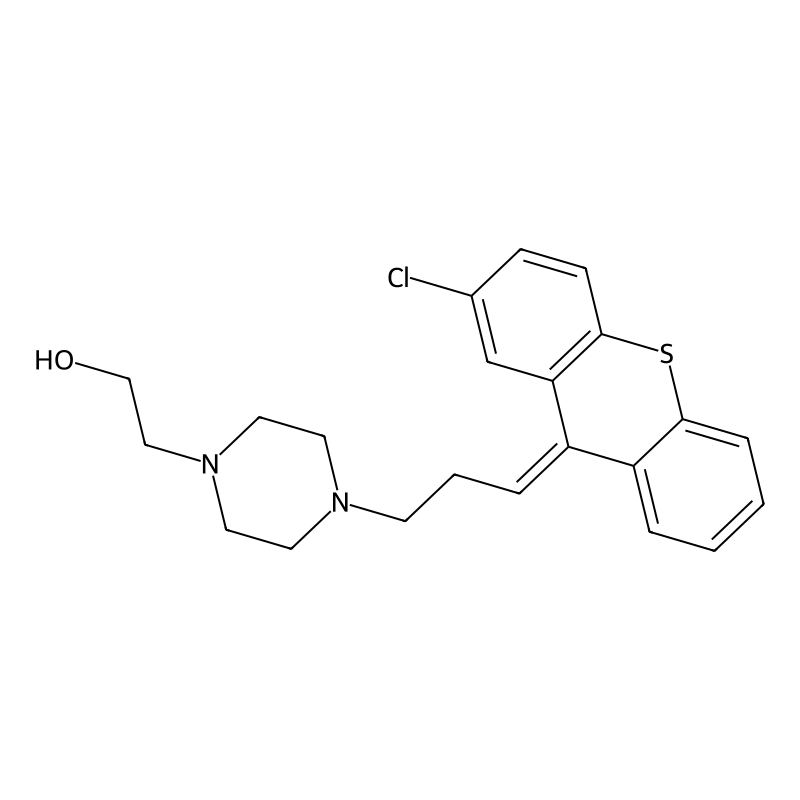

Zuclopenthixol is a typical antipsychotic medication belonging to the thioxanthene class. It is primarily used to treat schizophrenia and other psychotic disorders. The compound is recognized for its efficacy in managing symptoms of psychosis, including hallucinations and delusions. Chemically, it is characterized by the formula and has a molar mass of approximately 400.97 g/mol . Zuclopenthixol is the cis-isomer of clopenthixol, which was introduced in 1961, while zuclopenthixol itself became available in 1978. The drug is marketed under various trade names, including Clopixol and Cisordinol .

Zuclopenthixol's antipsychotic effect is believed to be mediated by its antagonism at dopamine D2 receptors in the brain, particularly in the mesolimbic pathway []. This pathway is implicated in reward processing and thought to be dysregulated in schizophrenia. By blocking dopamine D2 receptors, Zuclopenthixol helps to reduce the dopamine activity and alleviate the positive symptoms of the condition [].

Zuclopenthixol is generally well-tolerated, but common side effects include drowsiness, movement disorders (e.g., tardive dyskinesia), and metabolic changes []. It can also interact with other medications, so it is crucial to inform healthcare providers about all medications being taken before starting Zuclopenthixol treatment [].

Management of Schizophrenia:

- Efficacy: Research suggests Zuclopenthixol, particularly its oral and decanoate (long-acting) forms, may be effective in managing the positive and negative symptoms of schizophrenia, with some evidence suggesting potential advantages over other antipsychotics in terms of relapse prevention and tolerability [, ]. However, further high-quality studies are needed for definitive conclusions [].

- Mechanism of Action: Zuclopenthixol's exact mechanism of action in schizophrenia is not fully understood, but it is believed to work primarily by blocking dopamine D2 receptors in the brain, which are implicated in the disease process [].

Treatment of Agitation and Violence:

- Limited Evidence: While Zuclopenthixol has been investigated for managing agitation and violence in individuals with various mental illnesses, the available research is inconclusive regarding its effectiveness compared to other medications [].

Other Potential Applications:

- Depression: Early research suggests Zuclopenthixol may have potential benefits in treating depression, particularly in individuals with comorbid schizophrenia, but more research is needed to confirm these findings [].

- Bipolar Disorder: Limited research suggests Zuclopenthixol may be helpful in managing manic episodes in bipolar disorder, but further studies are required to determine its efficacy and safety profile [].

Zuclopenthixol undergoes several metabolic processes within the body. The primary metabolic pathways include:

- Sulphoxidation: This reaction involves the introduction of a sulfoxide group into the molecule.

- N-dealkylation: This process removes alkyl groups from the nitrogen atoms in the piperazine moiety.

- Glucuronic acid conjugation: This reaction facilitates the excretion of the drug by making it more water-soluble .

These metabolic transformations result in metabolites that generally lack pharmacological activity, which are primarily excreted in feces with a smaller percentage eliminated through urine .

Zuclopenthixol exhibits its antipsychotic effects mainly through antagonism at dopamine D1 and D2 receptors, which are crucial in modulating neurotransmission within the brain. Additionally, it interacts with several other receptors:

- Alpha-1 adrenergic receptors: Contributing to its sedative effects.

- 5-Hydroxytryptamine (serotonin) receptors: Involved in mood regulation.

- Histamine H1 receptors: Although it has weak affinity here, this interaction can lead to sedation .

The drug does not significantly affect muscarinic acetylcholine receptors, which distinguishes it from some other antipsychotics that can cause anticholinergic side effects.

The synthesis of zuclopenthixol typically involves multi-step organic reactions starting from simpler thioxanthene derivatives. While specific proprietary methods may vary among manufacturers, a general synthetic route can be outlined as follows:

- Formation of Thioxanthene Core: The initial step involves creating the thioxanthene structure through cyclization reactions involving appropriate precursors.

- Substitution Reactions: Subsequent steps involve introducing the piperazine moiety and chlorination to yield the final compound.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Zuclopenthixol is primarily employed in treating schizophrenia and other psychotic disorders. Its applications include:

- Long-acting injections: Zuclopenthixol decanoate is used for patients with poor medication adherence, providing sustained therapeutic levels over weeks.

- Short-term management: Zuclopenthixol acetate serves for acute sedation in psychotic episodes .

Moreover, it has shown effectiveness in managing aggressive behaviors associated with certain psychiatric conditions.

Zuclopenthixol has been studied for its interactions with various drugs and substances. Notably:

- QT Prolongation Risk: Co-administration with drugs that affect heart rhythm may increase the risk of serious cardiac events.

- Prolactin Levels: It can elevate prolactin levels, leading to side effects such as galactorrhea and sexual dysfunction .

- Metabolic Interactions: The drug's metabolism is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, which can be inhibited or induced by other medications, affecting its clearance and efficacy .

Several compounds share structural or functional similarities with zuclopenthixol. Here are a few notable examples:

| Compound Name | Class | Unique Features |

|---|---|---|

| Clopenthixol | Thioxanthene | Cis-isomer; used similarly but less frequently |

| Haloperidol | Butyrophenone | Stronger D2 receptor antagonism; higher side effects |

| Fluphenazine | Phenothiazine | Longer half-life; more sedative properties |

| Olanzapine | Atypical Antipsychotic | Broader receptor profile; lower risk of extrapyramidal symptoms |

Zuclopenthixol stands out due to its unique receptor binding profile and its formulation as both short-acting and long-acting injectable forms, catering to different patient needs .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AF - Thioxanthene derivatives

N05AF02 - Clopenthixol

N - Nervous system

N05 - Psycholeptics

N05A - Antipsychotics

N05AF - Thioxanthene derivatives

N05AF05 - Zuclopenthixol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

982-24-1

Absorption Distribution and Excretion

Primarily in the feces with approximately 10% in the urine.

20 L/kg.

approximately 0.9 L/min.

Metabolism Metabolites

Wikipedia

Clopenthixol

Biological Half Life

Use Classification

Dates

Fond G, Macgregor A, Tamouza R, Hamdani N, Meary A, Leboyer M, Dubremetz JF: Comparative analysis of anti-toxoplasmic activity of antipsychotic drugs and valproate. Eur Arch Psychiatry Clin Neurosci. 2014 Mar;264(2):179-83. doi: 10.1007/s00406-013-0413-4. Epub 2013 Jun 15. [PMID:23771405]

Jayakody K, Gibson RC, Kumar A, Gunadasa S: Zuclopenthixol acetate for acute schizophrenia and similar serious mental illnesses. Cochrane Database Syst Rev. 2012 Apr 18;4:CD000525. doi: 10.1002/14651858.CD000525.pub3. [PMID:22513898]

Nielsen MK, Johansen SS: Simultaneous determination of 25 common pharmaceuticals in whole blood using ultra-performance liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Sep;36(7):497-506. doi: 10.1093/jat/bks054. Epub 2012 Jun 19. [PMID:22718540]

Khalifa AE: Pro-oxidant activity of zuclopenthixol in vivo: differential effect of the drug on brain oxidative status of scopolamine-treated rats. Hum Exp Toxicol. 2004 Aug;23(9):439-45. [PMID:15497819]

Hood S, Orr K, Bennett L, Davies S: Severe laryngeal dystonia in a patient receiving zuclopenthixol "Acuphase" and fluoxetine. Australas Psychiatry. 2010 Apr;18(2):174-6. doi: 10.3109/10398560903473686. [PMID:20175668]

Link